2-Ethoxy-1-ethynyl-3,5-difluorobenzene
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Overview
Description
2-Ethoxy-1-ethynyl-3,5-difluorobenzene is an organic compound with the molecular formula C10H8F2O It is a derivative of benzene, featuring ethoxy and ethynyl groups along with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-ethynyl-3,5-difluorobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-ethynyl-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
2-Ethoxy-1-ethynyl-3,5-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-ethynyl-3,5-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in various reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms enhance the compound’s stability and reactivity by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-3,5-difluorobenzene: Similar structure but lacks the ethoxy group.
4-Ethynyl-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of ethoxy and difluoro groups.
1-Ethynyl-4-fluorobenzene: Contains only one fluorine atom and lacks the ethoxy group.
Uniqueness
2-Ethoxy-1-ethynyl-3,5-difluorobenzene is unique due to the presence of both ethoxy and ethynyl groups along with two fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethoxy-1-ethynyl-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-3-7-5-8(11)6-9(12)10(7)13-4-2/h1,5-6H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLMHGGPGSQMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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